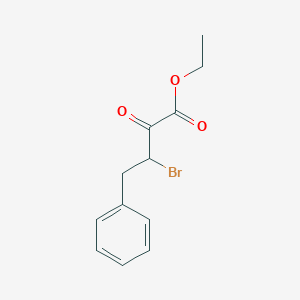

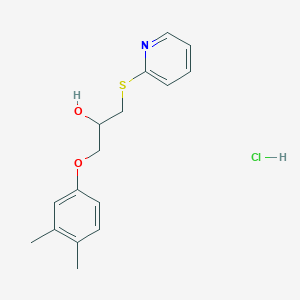

![molecular formula C17H19N5O2S B2794753 5-[4-(1,1-Dioxothiomorpholin-4-ylmethyl)-phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine CAS No. 1257705-09-1](/img/structure/B2794753.png)

5-[4-(1,1-Dioxothiomorpholin-4-ylmethyl)-phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine

Vue d'ensemble

Description

GS-829845 est un métabolite actif majeur de Filgotinib, qui est un inhibiteur de la Janus kinase 1 (JAK1). Filgotinib est principalement utilisé pour le traitement de la polyarthrite rhumatoïde et de la rectocolite hémorragique. GS-829845 conserve un profil de sélectivité JAK1 similaire, mais est environ 10 fois moins puissant que Filgotinib .

Mécanisme D'action

Target of Action

It has been reported to be active against bacteria and fungi , suggesting that it may interact with proteins or enzymes that are essential for the survival of these organisms.

Mode of Action

It is suggested that the compound may inhibit the synthesis of prostaglandins , which are lipid compounds that have diverse hormone-like effects in animals.

Biochemical Pathways

Given its reported anti-inflammatory activities and inhibition of prostaglandin synthesis , it may affect the arachidonic acid pathway, which is responsible for the production of prostaglandins.

Result of Action

The compound has shown to have anti-inflammatory activities . This suggests that it may reduce inflammation by inhibiting the synthesis of prostaglandins , which are known to mediate inflammatory responses.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : GS-829845 est synthétisé par le métabolisme de Filgotinib. Filgotinib est largement et rapidement absorbé après administration orale et est métabolisé par la carboxylestérase isoformae 2 pour former GS-829845 . Le métabolite principal a un profil de sélectivité JAK1 similaire, mais une activité réduite (de 10 fois) et une exposition systémique accrue (environ 16 à 20 fois) par rapport au composé parent .

Méthodes de production industrielle : La production industrielle de GS-829845 implique la synthèse de Filgotinib suivie de sa conversion métabolique. Filgotinib est synthétisé par une série de réactions chimiques impliquant la formation de sa structure de base, suivie de modifications de groupes fonctionnels pour obtenir les propriétés pharmacologiques souhaitées .

Analyse Des Réactions Chimiques

Types de réactions : GS-829845 subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour sa conversion métabolique et son activité pharmacologique.

Réactifs et conditions courantes : Les réactifs courants utilisés dans la synthèse et les réactions de GS-829845 comprennent les enzymes carboxylestérases, qui facilitent sa conversion métabolique à partir de Filgotinib . Les conditions de réaction impliquent généralement un pH et une température physiologiques, car la conversion a lieu dans le corps humain.

Principaux produits formés : Le principal produit formé par la conversion métabolique de Filgotinib est GS-829845. Ce métabolite conserve l'activité pharmacologique du composé parent, mais avec une puissance réduite et une exposition systémique accrue .

Applications De Recherche Scientifique

GS-829845 a plusieurs applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Parmi ses principales applications, on peut citer :

Chimie : GS-829845 est utilisé comme composé de référence dans l'étude des inhibiteurs de la Janus kinase et de leurs voies métaboliques

Biologie : Le composé est utilisé dans des études biologiques pour comprendre le rôle de la Janus kinase 1 dans divers processus cellulaires et voies de signalisation

Médecine : GS-829845 est étudié pour son potentiel thérapeutique dans le traitement des maladies inflammatoires et auto-immunes, telles que la polyarthrite rhumatoïde et la rectocolite hémorragique

Industrie : Le composé est utilisé dans l'industrie pharmaceutique pour le développement de nouveaux inhibiteurs de la Janus kinase et d'agents thérapeutiques connexes

5. Mécanisme d'action

GS-829845 exerce ses effets en inhibant sélectivement la Janus kinase 1 (JAK1). Cette inhibition module un sous-ensemble de cytokines pro-inflammatoires au sein de la voie Janus kinase-transducteur de signal et activateur de la transcription, qui diffèrent de celles inhibées par la Janus kinase 2 ou la Janus kinase 3 . L'inhibition de la Janus kinase 1 empêche la phosphorylation et l'activation des protéines transductrices de signal et activateurs de la transcription, réduisant ainsi l'inflammation et les réponses immunitaires .

Comparaison Avec Des Composés Similaires

GS-829845 est similaire à d'autres inhibiteurs de la Janus kinase, tels que Filgotinib, Baricitinib, Tofacitinib et Upadacitinib. Il possède des propriétés uniques qui le distinguent de ces composés :

Filgotinib : GS-829845 est le principal métabolite actif de Filgotinib et a un profil de sélectivité Janus kinase 1 similaire, mais avec une puissance réduite et une exposition systémique accrue

Baricitinib : Baricitinib est un inhibiteur sélectif de la Janus kinase 1 et de la Janus kinase 2, tandis que GS-829845 est plus sélectif pour la Janus kinase 1

Tofacitinib : Tofacitinib est un inhibiteur non sélectif de la Janus kinase qui cible la Janus kinase 1, la Janus kinase 2 et la Janus kinase 3, tandis que GS-829845 est plus sélectif pour la Janus kinase 1

Upadacitinib : Upadacitinib est un inhibiteur sélectif de la Janus kinase 1 avec une structure chimique et un profil pharmacocinétique différents de ceux de GS-829845

Propriétés

IUPAC Name |

5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2S/c18-17-19-16-3-1-2-15(22(16)20-17)14-6-4-13(5-7-14)12-21-8-10-25(23,24)11-9-21/h1-7H,8-12H2,(H2,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWJAVQGRJEEHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1CC2=CC=C(C=C2)C3=CC=CC4=NC(=NN43)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257705-09-1 | |

| Record name | GS-829845 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHF94L8HXD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1,1-Dioxo-1lambda6-thiolan-3-yl)(methyl)carbamoyl]methyl 2-chloroquinoline-4-carboxylate](/img/structure/B2794670.png)

![6-methyl-N-(4-methylpyridin-3-yl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2794672.png)

![2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2794677.png)

![1-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}ethan-1-one](/img/structure/B2794682.png)

![N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2794687.png)

![(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2794692.png)